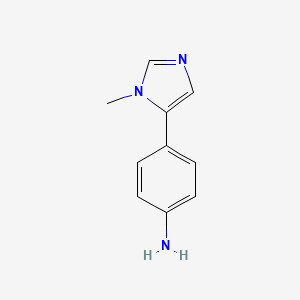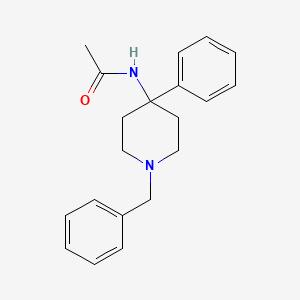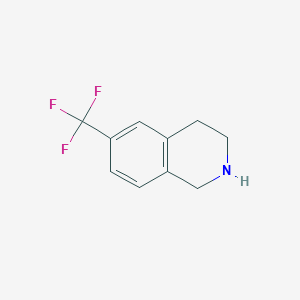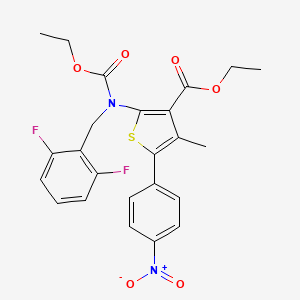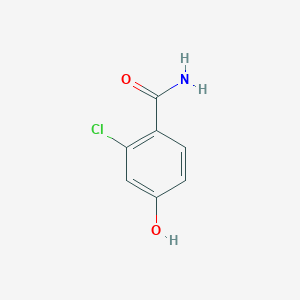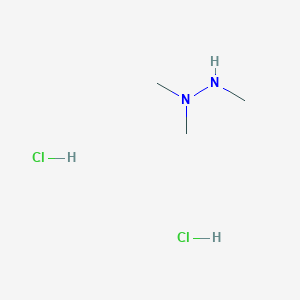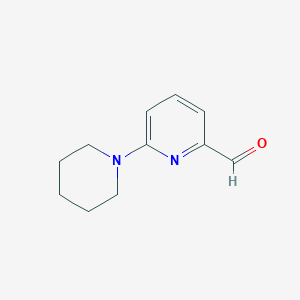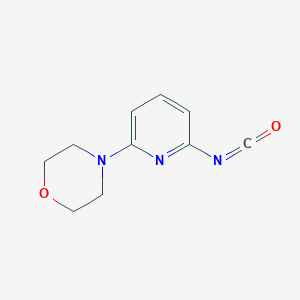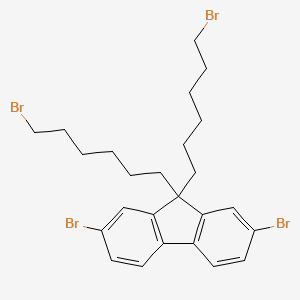
2,7-Dibrom-9,9-bis(6-bromhexyl)fluoren
Übersicht
Beschreibung
2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene (DBBF) is an organic compound that has recently gained attention due to its potential applications in the fields of synthetic chemistry, material science, and biomedical research. This compound has been synthesized using a variety of methods, including the reaction of bromine with a brominated fluorene derivative. It has also been used in the synthesis of various other compounds. In addition, DBBF has been investigated for its potential to act as a therapeutic agent, and studies have demonstrated its ability to inhibit the growth of certain types of cancer cells.
Wissenschaftliche Forschungsanwendungen
Organische Leuchtdioden (OLEDs)
2,7-Dibrom-9,9-bis(6-bromhexyl)fluoren: wird bei der Entwicklung von OLEDs eingesetzt. Seine Struktur ist vorteilhaft für die Herstellung von Hostmaterialien, die Licht effizient emittieren können. Die Fähigkeit der Verbindung, stabile Filme mit hoher Ladungsträgermobilität zu bilden, macht sie zu einem exzellenten Kandidaten für blaues Licht emittierende Schichten in OLEDs .
Organische Photovoltaik (OPVs)
Im Bereich der OPVs dient diese Verbindung als Baustein für konjugierte Polymere. Diese Polymere können in der aktiven Schicht von Solarzellen verwendet werden, um den Wirkungsgrad der Energieumwandlung zu verbessern. Die Bromatome ermöglichen eine weitere Funktionalisierung, die die photovoltaischen Eigenschaften verbessern kann .
Sensorik und Detektion
Die Derivate der Verbindung können so konstruiert werden, dass sie fluoreszierende Nanopartikel bilden. Diese Nanopartikel sind in der Lage, organische Moleküle zu detektieren und haben potenzielle Anwendungen bei der Detektion von Umweltverschmutzung oder gefährlichen Stoffen .
Biomedizinische Bildgebung
Fluorenderivate, einschließlich derer, die aus This compound hergestellt werden, können für die Zellmarkierung und -bildgebung verwendet werden. Ihre geringe Zytotoxizität und ihre Fähigkeit zur Fluoreszenz machen sie für die Verfolgung und Beobachtung biologischer Prozesse in Echtzeit geeignet .
Polymersynthese
Diese Fluorenverbindung dient als Monomer für die Synthese verschiedener Polymere. Diese Polymere finden Anwendung in der Herstellung von Materialien mit spezifischen mechanischen Eigenschaften, wie z. B. Flexibilität, Festigkeit und Widerstandsfähigkeit gegenüber Umwelteinflüssen .
Elektrochemische Geräte
Die bromierten Seitenketten von This compound ermöglichen die Einführung ionischer Gruppen, was es zu einem wertvollen Bestandteil bei der Entwicklung von ionenleitenden Membranen für Brennstoffzellen und andere elektrochemische Geräte macht .
Lichtenerntekomplexe
Forscher untersuchen die Verwendung dieser Verbindung in Lichtenerntekomplexen, die die natürliche Photosynthese nachahmen. Diese Komplexe können möglicherweise Sonnenenergie mit hoher Effizienz in chemische Energie umwandeln .
Flüssigkristalle
Aufgrund seiner starren und planaren Struktur kann This compound zur Herstellung von Flüssigkristallanzeigen (LCDs) verwendet werden. Es trägt zur Bildung der anisotropen Phasen bei, die für die Modulation des Lichts in Anzeigetechnologien erforderlich sind .
Eigenschaften
IUPAC Name |
2,7-dibromo-9,9-bis(6-bromohexyl)fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30Br4/c26-15-7-3-1-5-13-25(14-6-2-4-8-16-27)23-17-19(28)9-11-21(23)22-12-10-20(29)18-24(22)25/h9-12,17-18H,1-8,13-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMAUBALNSWGDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(C3=C2C=CC(=C3)Br)(CCCCCCBr)CCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619112 | |
| Record name | 2,7-Dibromo-9,9-bis(6-bromohexyl)-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
570414-33-4 | |
| Record name | 2,7-Dibromo-9,9-bis(6-bromohexyl)-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

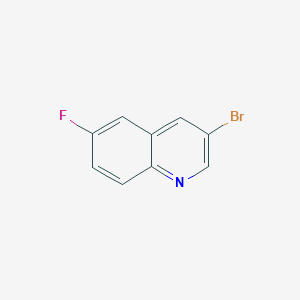
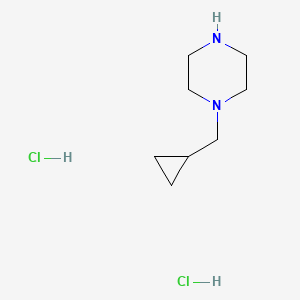
![6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1591858.png)
![4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B1591860.png)
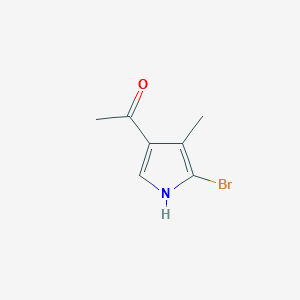
![Pyridine, 4-[2-(triethoxysilyl)ethyl]-](/img/structure/B1591866.png)
